One of the primary areas of research for Entrectinib is its application in tumors harboring NTRK (neurotrophic tyrosine receptor kinase) gene fusions. These fusions result in the abnormal joining of two genes, leading to the production of a chimeric protein with enhanced activity. NTRK fusions have been identified in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and mammary analogue secretory carcinoma (MASC) []. Entrectinib's ability to block the activity of the abnormal NTRK protein has shown promising results in clinical trials, leading to tumor shrinkage and disease control in patients with NTRK fusion-positive cancers [, ].
Entrectinib also demonstrates activity against mutations in the ROS1 (c-ros oncogene 1) and ALK (anaplastic lymphoma kinase) genes. These mutations can lead to the uncontrolled growth of cancer cells. Studies have shown that Entrectinib can effectively target these mutations, leading to tumor regression in patients with ROS1-positive NSCLC and ALK-positive NSCLC after resistance to other ALK inhibitors [, ].
Entrectinib is an oral small molecule inhibitor specifically designed to target neurotrophic receptor tyrosine kinases (NTRK) and the c-ros oncogene 1 (ROS1), as well as anaplastic lymphoma kinase (ALK). It is classified as a tyrosine kinase inhibitor and is primarily used in the treatment of solid tumors that harbor NTRK gene fusions or ROS1 mutations. The chemical formula for entrectinib is C31H34F2N6O2, and it has a molecular weight of approximately 560.65 g/mol. The compound is known for its ability to penetrate the blood-brain barrier, which enhances its efficacy in treating central nervous system tumors .
Entrectinib functions by competitively inhibiting ATP binding to the active sites of its target kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to increased apoptosis in tumor cells. Notably, entrectinib's mechanism involves the suppression of mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ signaling cascades, which are critical for cancer cell growth .
Entrectinib exhibits potent antitumor activity against a variety of cancers characterized by NTRK fusions or ROS1 mutations. Clinical studies have demonstrated a high objective response rate, particularly in patients with NTRK fusion-positive tumors, showing significant tumor shrinkage and prolonged progression-free survival. The drug is also effective in treating non-small cell lung cancer with ROS1 alterations . Its biological activity is attributed to its selective inhibition of the TRK family of receptors, which are implicated in several oncogenic processes.
The synthesis of entrectinib involves multiple steps starting from simpler organic compounds. The key synthetic route includes the formation of the indazole core structure, followed by the introduction of various side chains that contribute to its inhibitory activity. A notable patent describes specific synthetic pathways that utilize reactions such as amide bond formation and fluorination to achieve the final compound .
Entrectinib is primarily indicated for:
Entrectinib is predominantly metabolized by cytochrome P450 3A4, making it susceptible to drug-drug interactions with other medications that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inhibitors can significantly increase plasma concentrations of entrectinib, leading to potential toxicity. Conversely, moderate inhibitors may require dose adjustments to mitigate adverse effects .
Entrectinib shares similarities with several other tyrosine kinase inhibitors, particularly those targeting similar pathways involved in cancer progression. Here are a few notable compounds:
Compound Name | Targets | Unique Features |
---|---|---|
Crizotinib | ALK, ROS1 | First-in-class ALK inhibitor; also targets MET. |
Larotrectinib | NTRK | Highly selective for NTRK fusions; less CNS penetration than entrectinib. |
Cabozantinib | MET, VEGFR | Multi-targeted action; primarily used for renal cell carcinoma. |
Alectinib | ALK | More selective for ALK than crizotinib; CNS activity. |
Entrectinib stands out due to its ability to effectively target multiple kinases (NTRK, ROS1, ALK) while also demonstrating significant central nervous system penetration, making it particularly useful in treating brain metastases associated with these genetic alterations . Its unique mechanism allows it to be effective across various tumor types based on molecular characteristics rather than histological classification.